N-(piperidin-3-yl)pyrazin-2-amine

Description

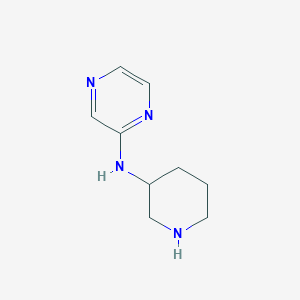

N-(Piperidin-3-yl)pyrazin-2-amine (CAS: 1185307-47-4) is a heterocyclic amine comprising a pyrazine ring linked to a piperidine moiety via an amine group. Its hydrochloride salt has a molecular formula of C₉H₁₅ClN₄ and a molecular weight of 214.695 g/mol . The compound’s piperidin-3-yl group introduces stereochemical variability, while the pyrazin-2-amine core provides a planar aromatic structure conducive to π-π stacking interactions.

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-piperidin-3-ylpyrazin-2-amine |

InChI |

InChI=1S/C9H14N4/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h4-5,7-8,10H,1-3,6H2,(H,12,13) |

InChI Key |

BRHCEHBEWSIJEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-yl)pyrazin-2-amine can be achieved through several methods. One common approach involves the reductive amination of pyrazine-2-carboxaldehyde with piperidine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-chloropyrazine with piperidine under basic conditions can yield N-(piperidin-3-yl)pyrazin-2-amine. This reaction often employs bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of N-(piperidin-3-yl)pyrazin-2-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Catalysts and solvents are carefully chosen to ensure the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

Substitution: N-(piperidin-3-yl)pyrazin-2-amine can participate in nucleophilic substitution reactions, where the pyrazine ring is substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.

Major Products

Oxidation: N-oxides of N-(piperidin-3-yl)pyrazin-2-amine.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(piperidin-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Stereochemical Variants

The diastereomer N-[(3R)-Piperidin-3-yl]pyrazin-2-amine dihydrochloride () highlights the role of stereochemistry. The (R)-configuration may influence binding to chiral targets, while the dihydrochloride salt enhances aqueous solubility compared to the monohydrochloride form of the parent compound.

Modifications with Linkers and Bulky Groups

The compound [4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride () introduces a pyridin-2-yl group connected via an ethyl chain. However, the higher molecular weight (319.83 g/mol) may reduce bioavailability compared to the parent compound.

Functional Group Additions

5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine () replaces the piperidin-3-yl group with a piperidin-4-yl moiety and adds a sulfonyl group. The sulfonyl group improves metabolic stability by resisting oxidative degradation, while the trifluoromethylpyridinyl substituent enhances electron-withdrawing effects, critical for antimalarial activity .

Research Implications

- Solubility and Bioavailability : Salt forms (e.g., hydrochloride, dihydrochloride) enhance solubility but may require optimization for in vivo efficacy .

- Target Selectivity : Bulky substituents (e.g., ethyl-pyridinyl) improve kinase inhibition but may reduce cell permeability .

- Metabolic Stability : Sulfonyl groups () and fluorinated moieties mitigate rapid clearance, favoring prolonged half-life .

Biological Activity

N-(piperidin-3-yl)pyrazin-2-amine, a synthetic organic compound belonging to the pyrazine derivative class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₅N₄

- Molecular Weight : 179.25 g/mol

- CAS Number : 1361112-30-2

The compound features a piperidine ring attached to a pyrazine moiety, which contributes to its unique pharmacological properties.

The biological activity of N-(piperidin-3-yl)pyrazin-2-amine is primarily attributed to its interactions with various molecular targets, including:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Binding : It has been shown to bind to certain receptors, modulating cellular signaling pathways that are crucial for various physiological responses.

- Impact on Cellular Pathways : N-(piperidin-3-yl)pyrazin-2-amine affects pathways related to cell growth, apoptosis, and immune response, which may have implications in cancer treatment and other diseases.

Biological Activities

Research indicates that N-(piperidin-3-yl)pyrazin-2-amine exhibits significant biological activities across several domains:

Antimicrobial Activity

N-(piperidin-3-yl)pyrazin-2-amine has demonstrated effectiveness against various bacterial strains. Its antimicrobial properties suggest potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Studies have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it has been tested against FaDu hypopharyngeal tumor cells, showing improved cytotoxicity and apoptosis induction compared to standard treatments like bleomycin. This indicates a promising avenue for further exploration in cancer therapeutics.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that N-(piperidin-3-yl)pyrazin-2-amine induces apoptosis in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : Investigations into its antibacterial properties revealed that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

- Mechanistic Insights : The mechanism of action involves binding to specific receptors and enzymes, altering metabolic pathways that are critical for cellular function and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.